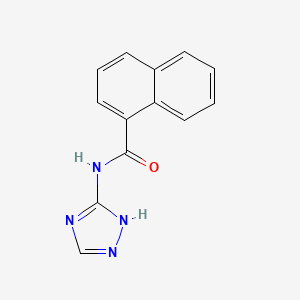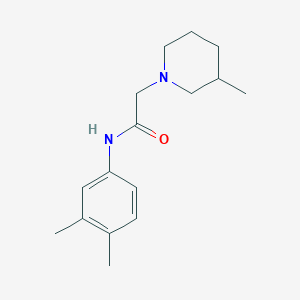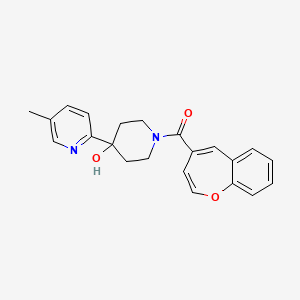![molecular formula C17H26N2O5S B5375000 N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5375000.png)
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide, also known as GSK-3 inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a crucial role in several signaling pathways, including the Wnt/β-catenin pathway, insulin signaling, and cell cycle regulation. The inhibition of GSK-3 has been shown to have therapeutic potential in several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes.
作用機序
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide inhibits N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide by binding to the ATP binding site of the kinase. N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide is involved in several signaling pathways, including the Wnt/β-catenin pathway, insulin signaling, and cell cycle regulation. The inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide by N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide leads to the activation of the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide by N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has several biochemical and physiological effects. In Alzheimer's disease, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide reduces the accumulation of β-amyloid plaques and tau protein tangles, which are hallmarks of the disease. In bipolar disorder, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide stabilizes mood and reduces manic episodes. In type 2 diabetes, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide improves insulin sensitivity and glucose metabolism.
実験室実験の利点と制限
The advantages of using N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments include its potency and selectivity for N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide, which allows for the specific inhibition of the kinase. The limitations of using N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in lab experiments include its cost and potential toxicity.
将来の方向性
For the study of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide include the development of more potent and selective inhibitors of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide, the investigation of the role of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in other diseases, and the identification of new signaling pathways regulated by N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide. Additionally, the use of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide in preclinical and clinical studies for the treatment of Alzheimer's disease, bipolar disorder, and type 2 diabetes will continue to be an area of active research.
合成法
The synthesis of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide involves several steps, including the reaction of 2-methoxy-5-(4-morpholinylsulfonyl)aniline with isopropyl chloroformate to form N-isopropyl-2-methoxy-5-(4-morpholinylsulfonyl)aniline. This intermediate is then reacted with 3-bromopropionyl chloride to form N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide.
科学的研究の応用
N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been extensively studied for its therapeutic potential in several diseases. In Alzheimer's disease, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been shown to reduce the accumulation of β-amyloid plaques and tau protein tangles, which are hallmarks of the disease. In bipolar disorder, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been shown to stabilize mood and reduce manic episodes. In type 2 diabetes, the inhibition of N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide has been shown to improve insulin sensitivity and glucose metabolism.
特性
IUPAC Name |
3-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-13(2)18-17(20)7-4-14-12-15(5-6-16(14)23-3)25(21,22)19-8-10-24-11-9-19/h5-6,12-13H,4,7-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEIHWMVQJSRJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374936.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5374942.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5374950.png)

![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)

![3-[(2-benzyl-4-morpholinyl)carbonyl]-4-fluorobenzenesulfonamide](/img/structure/B5374970.png)
![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)

![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)